4-Hydroxybenzofurazan

Description

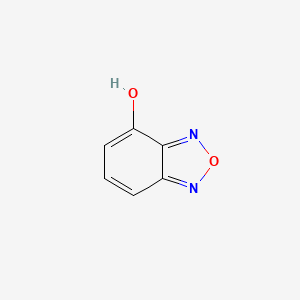

4-Hydroxybenzofurazan (C₆H₄N₂O₂(OH)) is a benzofurazan derivative characterized by a fused bicyclic structure comprising a benzene ring fused to a 1,2,5-oxadiazole (furazan) ring. The hydroxyl (-OH) group at the 4-position introduces distinct electronic and steric properties, enhancing its solubility in polar solvents and enabling hydrogen-bonding interactions. Benzofurazan derivatives are widely studied for their chromogenic and fluorogenic properties, making them valuable in biochemical labeling and sensor applications .

Properties

Molecular Formula |

C6H4N2O2 |

|---|---|

Molecular Weight |

136.11 g/mol |

IUPAC Name |

2,1,3-benzoxadiazol-4-ol |

InChI |

InChI=1S/C6H4N2O2/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H |

InChI Key |

JYVBLAKBEMDPBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-hydroxybenzofurazan with key analogs and structurally related aromatic compounds:

Key Observations :

- Solubility : Hydroxyl substitution improves aqueous solubility relative to nitrobenzofurazan derivatives, which are typically lipophilic .

- Acidity: The hydroxyl group confers moderate acidity (similar to phenolic compounds), enabling pH-dependent applications in drug delivery or sensors .

Functional Comparisons

- Fluorogenic Applications: 7-Nitro-4-(dimethylamino)benzofurazan exhibits intense fluorescence, making it suitable for protein labeling . In contrast, this compound’s fluorescence may be quenched by the -OH group’s electron-donating effects, though this requires experimental validation. Benzofuran analogs (e.g., 5-hydroxybenzofuran) show blue-shifted emission (λem ~450 nm) due to extended conjugation, differing from benzofurazans .

- Biological Activity: 4-Aminobenzofuroxans demonstrate broad-spectrum antimicrobial activity, with IC₅₀ values <10 µM against cancer cell lines . The hydroxyl group in this compound may enhance bioavailability but reduce membrane permeability compared to amino derivatives.

Synthetic Flexibility :

- Hydroxybenzofurans are synthesized via Pd-catalyzed coupling or oxidative cyclization , whereas benzofurazans often require nitration/amination of precursor rings . The -OH group in this compound could facilitate regioselective functionalization at the 4-position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.